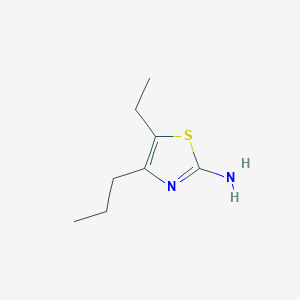

5-Ethyl-4-propyl-thiazol-2-ylamine

Descripción general

Descripción

Thiazole derivatives are a significant class of compounds in heterocyclic chemistry, particularly due to their relevance in medicinal chemistry. These compounds, which are part of the azaheterocycles family, exhibit a variety of biological activities and are thus of great interest for pharmaceutical development .

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclization reactions and interactions with various reagents. For instance, ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate was synthesized and characterized, crystallizing in the monoclinic system . Similarly, N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines were synthesized, with their structures determined at low temperatures . Other methods include the cyclization of thioamide with chloroacetoacetate , and the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various derivatives to produce a range of thiazole compounds . Additionally, the synthesis of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and related compounds has been reported .

Molecular Structure Analysis

The molecular structures of these thiazole derivatives are characterized by various spectroscopic methods, including IR, NMR, and MS spectra . Crystallographic studies often reveal intricate hydrogen bonding patterns and molecular interactions, such as the R2^2(8) dimer motifs found in some of the compounds . The molecular electrostatic potential maps and frontier molecular orbitals are analyzed using quantum chemical computations to understand the electronic properties of these molecules .

Chemical Reactions Analysis

Thiazole derivatives can undergo a range of chemical reactions, leading to the formation of new compounds with potentially interesting properties. For example, reactions with triphenylborane can lead to unusual products with distinct optical properties . The interaction of thiazole derivatives with various amines can result in compounds with stabilized push-pull systems . These reactions are often guided by the electronic structure of the thiazole moiety and its substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are closely related to their molecular structure. The presence of noncovalent interactions, such as hydrogen bonds and halogen interactions, can significantly influence the stability and reactivity of these compounds . Vibrational spectroscopy provides insights into the molecular vibrations and the nature of chemical bonds within the molecules . The electronic properties, such as HOMO-LUMO gaps, are crucial for understanding the reactivity and potential applications of these compounds in electronic devices or as pharmaceuticals . Thermodynamic properties and polarizability also contribute to the overall profile of these molecules .

Aplicaciones Científicas De Investigación

-

Medicinal Chemistry

- Thiazoles, including “5-Ethyl-4-propyl-thiazol-2-ylamine”, have been found to have diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

- The methods of application or experimental procedures vary depending on the specific use case. For example, in medicinal chemistry, these compounds are often synthesized and then tested in vitro or in vivo for their biological activity .

- The outcomes obtained also vary. For instance, some thiazole derivatives have shown promising results as antimicrobial or antitumor agents .

-

Pharmaceutical Research

- Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .

- The methods of application or experimental procedures involve the synthesis of thiazole derivatives and their subsequent testing for various biological activities .

- The outcomes obtained can include the discovery of new drugs or treatments for various diseases .

-

Gene Editing

- Thiazole derivatives, including “5-Ethyl-4-propyl-thiazol-2-ylamine”, might be used in gene editing research .

- The methods of application or experimental procedures in this field would involve using the compound in various gene editing techniques, such as CRISPR .

- The outcomes obtained can include advancements in gene editing technology and potential treatments for genetic diseases .

-

Proteomics Research

- Thiazole derivatives could be used in proteomics research .

- The methods of application or experimental procedures in this field would involve using the compound in various protein analysis techniques .

- The outcomes obtained can include advancements in protein analysis technology and potential discoveries in protein function .

-

Chemical Synthesis

- Thiazole derivatives, including “5-Ethyl-4-propyl-thiazol-2-ylamine”, might be used in chemical synthesis .

- The methods of application or experimental procedures in this field would involve using the compound in various chemical reactions .

- The outcomes obtained can include advancements in chemical synthesis technology and potential discoveries in new chemical compounds .

-

Material Science

- Thiazole derivatives could be used in material science research .

- The methods of application or experimental procedures in this field would involve using the compound in various material synthesis techniques .

- The outcomes obtained can include advancements in material science technology and potential discoveries in new materials .

Propiedades

IUPAC Name |

5-ethyl-4-propyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2S/c1-3-5-6-7(4-2)11-8(9)10-6/h3-5H2,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGWJSBCQVNZWSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SC(=N1)N)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101303206 | |

| Record name | 5-Ethyl-4-propyl-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101303206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethyl-4-propyl-thiazol-2-ylamine | |

CAS RN |

30709-63-8 | |

| Record name | 5-Ethyl-4-propyl-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30709-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-4-propyl-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101303206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide](/img/structure/B1277076.png)

![2-[(4-Bromobenzyl)oxy]-5-chlorobenzoic acid](/img/structure/B1277079.png)

![4-[(4-Bromobenzyl)oxy]benzoic acid](/img/structure/B1277081.png)

![5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1277084.png)